molecular formula C10H12N2O B8399141 7-amino-3-methyl-3,4-dihydroquinolin-2(1H)-one

7-amino-3-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8399141
M. Wt: 176.21 g/mol
InChI Key: DJWMFXLIVZBVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08551981B2

Procedure details

A flask was charged with methyl 3-(2,4-dinitrophenyl)-2-methylpropanoate (1.1 g, 4.1 mmol), 10 wt % Pd on carbon (0.25 g, 2.3 mmol), and t-BuOH (15 mL). The mixture was degassed with H2 three times and was stirred for about 72 h at about 50° C. The mixture was filtered and the filtrate was concentrated under reduced pressure to give 7-amino-3-methyl-3,4-dihydroquinolin-2(1H)-one (0.70 g, 92%): LC/MS (Table 2, Method g) Rt=1.04 min; MS m/z: 177 (M+H)+.
Name
methyl 3-(2,4-dinitrophenyl)-2-methylpropanoate
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[CH2:13][CH:14]([CH3:19])[C:15](OC)=[O:16])([O-])=O>[Pd].CC(O)(C)C>[NH2:10][C:8]1[CH:9]=[C:4]2[C:5]([CH2:13][CH:14]([CH3:19])[C:15](=[O:16])[NH:1]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
methyl 3-(2,4-dinitrophenyl)-2-methylpropanoate
Quantity
1.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])CC(C(=O)OC)C
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred for about 72 h at about 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed with H2 three times
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NC1=CC=C2CC(C(NC2=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.